An In-Depth Technical Guide to the Synthesis and Purification of 1,11-Dibromoundecane
An In-Depth Technical Guide to the Synthesis and Purification of 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,11-dibromoundecane, a valuable bifunctional alkylating agent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers. This document details the prevalent synthetic methodologies, purification techniques, and analytical characterization of the target compound.
Synthesis of 1,11-Dibromoundecane
The most common and efficient laboratory-scale synthesis of 1,11-dibromoundecane involves the nucleophilic substitution of the hydroxyl groups of 1,11-undecanediol with bromide ions, typically using a strong brominating agent such as hydrobromic acid (HBr).
Synthesis from 1,11-Undecanediol with Hydrobromic Acid
This method is based on the acid-catalyzed nucleophilic substitution of the primary alcohol functionalities of 1,11-undecanediol.
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of α,ω-dibromoalkanes from the corresponding diols using hydrobromic acid is outlined in the literature.[1] While a specific protocol for 1,11-dibromoundecane is not detailed, the following is a representative experimental procedure adapted from the general method for analogous compounds:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1,11-undecanediol and a molar excess of concentrated hydrobromic acid (typically 48%) are combined. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction. An inorganic acid, like sulfuric acid, can be used as a catalyst.[1]
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Reaction Conditions: The reaction mixture is heated to reflux, with temperatures typically ranging from 110-130°C, and stirred vigorously for a period of 1-3 hours.[1]
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Work-up: After the initial reaction period, the excess hydrobromic acid is removed by distillation. More hydrobromic acid is then added, and the distillation is continued to drive the reaction to completion.[1] The reaction mixture is then cooled to room temperature, and the organic layer is separated from the aqueous layer.
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Neutralization and Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,11-dibromoundecane.
Quantitative Data:
Purification of 1,11-Dibromoundecane
Purification of the crude 1,11-dibromoundecane is crucial to remove any unreacted starting material, by-products (such as the monobrominated intermediate), and residual solvent. The primary method for purifying high-boiling liquids like 1,11-dibromoundecane is vacuum distillation.
Purification by Vacuum Distillation
Vacuum distillation is employed to separate compounds at a lower temperature than their atmospheric boiling point, thereby preventing thermal decomposition.[2][3]
Experimental Protocol:
A general procedure for vacuum distillation is as follows:
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Apparatus Setup: A vacuum distillation apparatus is assembled using glassware that has been checked for any cracks or defects to prevent implosion under vacuum.[2] The crude 1,11-dibromoundecane is placed in a round-bottom flask with a stir bar.
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Applying Vacuum: The system is gradually evacuated to the desired pressure using a vacuum pump.
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Heating: The distillation flask is heated using a heating mantle. The temperature is slowly increased until the product begins to distill.
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Fraction Collection: The fraction corresponding to the boiling point of 1,11-dibromoundecane at the given pressure is collected in a receiving flask. The boiling point of 1,11-dibromoundecane is reported as 190-192 °C at 18 mmHg.
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Completion: Once the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before the vacuum is released.
Characterization and Purity Analysis
The identity and purity of the synthesized 1,11-dibromoundecane are confirmed using various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
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¹³C NMR: The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbon atoms. Spectral data for 1,11-dibromoundecane is available in public databases.[4]
Table 1: Physical and Spectroscopic Data for 1,11-Dibromoundecane
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂Br₂ | [5][6] |
| Molecular Weight | 314.10 g/mol | [5][6] |
| Boiling Point | 190-192 °C at 18 mmHg | |
| Density | 1.335 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 |
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of volatile compounds like 1,11-dibromoundecane. It separates the components of a mixture and provides a mass spectrum for each component, allowing for their identification.
Experimental Protocol:
A general protocol for the GC-MS analysis of a dibromoalkane is as follows:
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Sample Preparation: A dilute solution of the purified 1,11-dibromoundecane is prepared in a volatile solvent such as dichloromethane or hexane.[7]
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GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent) is typically used.[7]
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[7]
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Oven Temperature Program: The oven temperature is ramped from an initial low temperature to a final high temperature to ensure the separation of all components. A typical program might start at 60°C and ramp to 280°C.[7]
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Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode.[8]
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Data Analysis: The purity of the sample is determined by calculating the relative peak area of 1,11-dibromoundecane in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library.[8]
Table 2: Representative GC-MS Purity Data
| Compound | Retention Time (min) | Area % | Identification |
| 1-Undecanol | (Varies with conditions) | < 0.1% | Unreacted Starting Material |
| 1-Bromo-11-undecanol | (Varies with conditions) | < 0.5% | Intermediate |
| 1,11-Dibromoundecane | (Varies with conditions) | > 99% | Product |
Workflow and Logical Relationships
The synthesis and purification of 1,11-dibromoundecane follow a logical progression from starting materials to the final, pure product. This workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis and purification of 1,11-dibromoundecane.
This diagram illustrates the sequential steps involved, from the initial reaction of the starting materials, through the work-up and purification processes, to the final analytical characterization of the pure product.
Conclusion
The synthesis of 1,11-dibromoundecane from 1,11-undecanediol using hydrobromic acid is a robust and high-yielding method. Subsequent purification by vacuum distillation effectively removes impurities, leading to a product of high purity suitable for a range of applications in research and development. The identity and purity of the final product should be rigorously confirmed by spectroscopic and chromatographic techniques.
References
- 1. rsc.org [rsc.org]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. 1,11-DIBROMOUNDECANE(16696-65-4) 13C NMR spectrum [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
